![molecular formula C18H22FN3OS B2873389 N-环己基-2-[1-[(4-氟苯基)甲基]咪唑-2-基]硫代乙酰胺 CAS No. 869346-15-6](/img/structure/B2873389.png)
N-环己基-2-[1-[(4-氟苯基)甲基]咪唑-2-基]硫代乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-cyclohexyl-2-[1-[(4-fluorophenyl)methyl]imidazol-2-yl]sulfanylacetamide” is a complex organic compound. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is a key component in many pharmaceutical compounds .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the imidazole ring, a common feature in many biologically active compounds . The fluorophenyl group would likely contribute to the compound’s reactivity and potential biological activity.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the imidazole ring could contribute to its solubility in polar solvents .科学研究应用
抗菌和抗真菌应用
对含有磺酰胺基团的化合物的研究,类似于感兴趣的化学结构,已经证明了有希望的抗菌和抗真菌特性。研究集中于合成适合作为抗菌剂的新型杂环化合物,揭示出此类化合物表现出显着的体外抗菌和抗真菌活性(Darwish 等人,2014)。这表明 N-环己基-2-[1-[(4-氟苯基)甲基]咪唑-2-基]硫代乙酰胺在开发针对微生物感染的新疗法中的潜在应用。
癌症研究
在肿瘤学领域,咪唑和噻二唑的衍生物,类似于所讨论的化合物,已被评估其作为谷氨酰胺酶抑制剂的作用。此类抑制剂因其减弱癌细胞生长的潜力而受到关注。例如,双-2-(5-苯乙酰氨基-1,2,4-噻二唑-2-基)乙基硫化物 (BPTES) 的类似物已显示出抑制肾型谷氨酰胺酶 (GLS) 的希望,在体外和体内都能减少淋巴瘤细胞的增殖(Shukla 等人,2012)。这突出了相关化合物在癌症治疗中的潜在应用。
组胺 H3 受体拮抗剂
具有与指定化学类似结构的化合物已被合成并评估为组胺 H3 受体拮抗剂,其因其神经保护和认知增强特性而受到关注。例如,已探索已知的组胺 H3 受体拮抗剂西普罗昔芬治疗神经系统疾病的潜力,展示了该化学类别中化合物的更广泛适用性(Stark, 2000)。
合成和结构分析
对具有咪唑基和硫代基团的化合物的合成和结构分析的研究有助于了解它们的化学行为和潜在的生物活性。例如,相关化合物的晶体结构分析促进了对其物理化学性质和反应性的探索,为新药和材料的开发奠定了基础(Cai 等人,2009)。
作用机制
未来方向
属性
IUPAC Name |
N-cyclohexyl-2-[1-[(4-fluorophenyl)methyl]imidazol-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FN3OS/c19-15-8-6-14(7-9-15)12-22-11-10-20-18(22)24-13-17(23)21-16-4-2-1-3-5-16/h6-11,16H,1-5,12-13H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKNYUHVHBCBBQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CSC2=NC=CN2CC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-2-((1-(4-fluorobenzyl)-1H-imidazol-2-yl)thio)acetamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。